1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea

Description

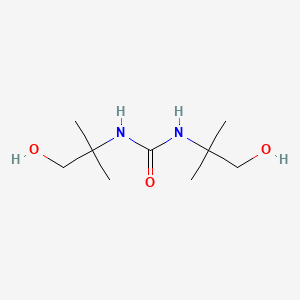

Structure

3D Structure

Properties

CAS No. |

162748-76-7 |

|---|---|

Molecular Formula |

C9H20N2O3 |

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1,3-bis(1-hydroxy-2-methylpropan-2-yl)urea |

InChI |

InChI=1S/C9H20N2O3/c1-8(2,5-12)10-7(14)11-9(3,4)6-13/h12-13H,5-6H2,1-4H3,(H2,10,11,14) |

InChI Key |

BQPUQZGYVLFVII-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)NC(=O)NC(C)(C)CO |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Pathways

Established Synthetic Routes for Urea (B33335) Functionalities Relevant to 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea

Traditional methods for synthesizing 1,3-disubstituted ureas have long relied on reactive intermediates to construct the carbonyl-nitrogen bonds. These routes, while effective, often involve hazardous reagents.

Phosgene-based Approaches and Derivatives in Urea Synthesis

The reaction of amines with phosgene (B1210022) (COCl₂) has been a historical and fundamental approach to urea synthesis. google.com This method involves the direct reaction of an amine with the highly reactive phosgene molecule. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then reacts with a second amine to form the urea linkage.

While direct phosgenation is effective, the extreme toxicity of phosgene gas has led to the development and use of safer phosgene equivalents. rsc.org These substitutes, such as triphosgene, a solid, and diphosgene, a liquid, offer a more manageable and safer alternative for introducing the carbonyl group. mdpi.com For the synthesis of a symmetrical urea like this compound, two equivalents of 2-amino-2-methyl-1-propanol (B13486) would be reacted with one equivalent of phosgene or a phosgene derivative.

| Phosgene-based Reagent | Physical State | Key Considerations |

| Phosgene | Gas | Highly toxic, requires specialized handling. google.com |

| Diphosgene | Liquid | Less hazardous than phosgene but still toxic. |

| Triphosgene | Solid | Safer to handle and store than phosgene. mdpi.com |

Isocyanate Intermediates in Urea Bond Formation

The use of isocyanates is one of the most common and versatile methods for the synthesis of unsymmetrical and symmetrical ureas. nih.govacs.org This pathway involves the reaction of an isocyanate with an amine. For a symmetrical urea, an isocyanate can be reacted with its corresponding amine. Alternatively, and more directly for symmetrical ureas, the isocyanate can be generated in situ from an amine, followed by reaction with another molecule of the same amine.

Isocyanates themselves are often prepared from amines via phosgenation, highlighting the interconnectedness of these classical methods. rsc.org Hindered ureas can also serve as masked isocyanates, releasing the isocyanate intermediate under neutral conditions for subsequent reaction with nucleophiles. nih.gov The Curtius, Hofmann, and Lossen rearrangements are alternative, non-phosgene routes to generate isocyanate intermediates from carboxylic acids, amides, or hydroxamic acids, respectively. rsc.org

Advanced and Environmentally Conscious Synthetic Strategies for Urea Functionalities

In response to the hazards associated with traditional methods, significant research has focused on developing safer and more sustainable synthetic routes to ureas.

Metal-Free Catalysis in Urea Synthesis

Recent advancements have demonstrated the potential of metal-free catalysis for urea synthesis, offering a more environmentally friendly alternative to some traditional methods that may employ metal catalysts. google.com For instance, the electrocatalytic synthesis of urea from carbon dioxide and nitrogenous species is an emerging field. nih.gov Metal-free electrocatalysts, such as those based on boron-doped graphitic carbon nitride, are being explored for their ability to facilitate C-N coupling under ambient conditions. researchgate.net These systems aim to utilize abundant feedstocks like CO₂ and N₂ directly, bypassing the need for hazardous reagents. google.com Double transition-metal MXenes have also been investigated for their catalytic activity in urea synthesis. nih.gov

Utilization of Hypervalent Iodine Reagents for Unsymmetrical Urea Formation

Hypervalent iodine reagents have emerged as mild and environmentally benign oxidants in a wide range of organic transformations, including the synthesis of ureas. nih.govacs.org These reagents can mediate the coupling of amides and amines to form unsymmetrical ureas under metal-free conditions. nih.gov One approach involves the Hofmann-type rearrangement of primary amides to an isocyanate intermediate, which is then trapped by an amine. organic-chemistry.org This method avoids the use of toxic heavy metals and often proceeds under mild reaction conditions. nih.gov While primarily demonstrated for unsymmetrical ureas, the principles can be adapted for symmetrical urea synthesis.

| Hypervalent Iodine Reagent | Application in Urea Synthesis |

| Phenyliodine diacetate (PhI(OAc)₂) | Mediates coupling of amides and amines. nih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Can be used in Hofmann-type rearrangements. |

Green Chemistry Principles and Alternative Reagents in Urea Synthesis

The development of green synthetic methods for urea production is a major focus of current research, guided by the 12 Principles of Green Chemistry. nih.govacs.org This includes the use of safer solvents, renewable feedstocks, and energy-efficient processes. nih.gov A significant area of interest is the use of carbon dioxide (CO₂) as a C1 source, which is a renewable, non-toxic, and abundant feedstock. rsc.orgacs.org

The synthesis of "green urea" often involves the use of green ammonia (B1221849), produced from renewable energy sources, and captured CO₂. ureaknowhow.comrsc.org This approach aims to create a more sustainable and carbon-neutral production cycle. researchgate.net Other alternative reagents to phosgene include dimethyl carbonate and 1,1'-carbonyldiimidazole (B1668759) (CDI), which are considered safer alternatives for introducing the carbonyl moiety. nih.govtandfonline.com The use of water as a solvent in urea synthesis has also been explored as a green alternative to volatile organic compounds. rsc.org

Mechanistic Investigations of Urea Bond Formation Relevant to this compound

Reaction Kinetics and Thermodynamic Considerations

The synthesis of substituted ureas from urea and amines or amino alcohols is a complex process governed by several kinetic and thermodynamic factors. The reaction is typically reversible and can be performed with or without a catalyst. qub.ac.uk

The initial step in the non-catalytic pathway is the decomposition of urea at elevated temperatures to form isocyanic acid (HNCO) and ammonia (NH₃). researchgate.net This decomposition is an endothermic and reversible reaction. qub.ac.uk The isocyanic acid then reacts with the amino group of an alcohol or amine. In the context of this compound synthesis, the isocyanic acid intermediate would react with the amino group of 2-amino-2-methyl-1-propanol.

The reaction can also be catalyzed. For instance, in the alcoholysis of urea, metal-based catalysts like ZnO have been shown to be effective. researchgate.net The catalytic mechanism can differ from the non-catalytic route and may not proceed through a free isocyanic acid intermediate. Instead, the catalyst can coordinate with the urea or alcohol, lowering the activation energy of the reaction. researchgate.net

Interactive Table 1: Key Parameters in the Synthesis of Substituted Ureas

| Parameter | Influence on Reaction | Rationale |

| Temperature | Affects both reaction rate and equilibrium position. | Higher temperatures increase the rate of urea decomposition but can also lead to product degradation and reverse reactions. qub.ac.ukureaknowhow.com |

| Catalyst | Can significantly increase the reaction rate. | Catalysts provide an alternative reaction pathway with a lower activation energy. researchgate.net |

| Removal of Byproducts | Shifts the reaction equilibrium to favor product formation. | Removing volatile byproducts like ammonia drives the reversible reaction forward. qub.ac.uk |

| Reactant Molar Ratio | Influences the final product distribution. | The ratio of urea to amino alcohol can affect the yield of the desired disubstituted urea. |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea, ¹H and ¹³C NMR spectroscopy would be pivotal for confirming its constitution and exploring its conformational dynamics in solution.

Due to the molecule's symmetry, a simplified set of signals is expected in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would be characterized by distinct signals corresponding to the different types of protons: the methyl (CH₃) protons, the methylene (B1212753) (CH₂) protons, the hydroxyl (OH) protons, and the amine (NH) protons of the urea (B33335) linkage. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signal areas would be consistent with the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons would lead to signal splitting, providing valuable information about the connectivity of the carbon skeleton. For instance, the CH₂ and OH protons would likely exhibit coupling, as would the NH and adjacent protons, depending on the solvent and temperature conditions.

The ¹³C NMR spectrum would similarly display a reduced number of signals due to the molecule's symmetry. Key signals would include those for the methyl carbons, the methylene carbons, the tertiary carbons bearing the hydroxyl and amino groups, and the carbonyl carbon of the urea moiety, which typically appears significantly downfield.

Conformational analysis of this compound can be investigated using advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments can reveal through-space interactions between protons that are close in proximity, providing insights into the preferred rotational conformations around the various single bonds within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl (CH₃) | 1.1 - 1.3 | Singlet | 12H |

| Methylene (CH₂) | 3.2 - 3.4 | Singlet | 4H |

| Hydroxyl (OH) | Variable (solvent dependent) | Broad Singlet | 2H |

| Amine (NH) | Variable (solvent dependent) | Broad Singlet | 2H |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 20 - 30 |

| Methylene (CH₂OH) | 65 - 75 |

| Tertiary (C(CH₃)₂) | 50 - 60 |

| Carbonyl (C=O) | 155 - 165 |

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally useful for identifying functional groups, as each group exhibits characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, as well as the N-H stretching of the urea moiety. The presence of hydrogen bonding can significantly broaden these peaks. The C-H stretching vibrations of the methyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. A particularly strong absorption band, characteristic of the urea group, would be the C=O stretching vibration (Amide I band), typically observed between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) would be expected around 1550-1620 cm⁻¹. C-O stretching vibrations from the alcohol groups would likely be found in the 1000-1260 cm⁻¹ range.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. While strong dipole moment changes lead to intense IR bands, strong changes in polarizability result in intense Raman signals. For this compound, the symmetric stretching of the non-polar C-C bonds would be more prominent in the Raman spectrum. The C=O stretch is also typically observable in Raman spectra.

Table 3: Expected Characteristic Infrared (IR) and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200 - 3600 | IR |

| N-H Stretch | 3200 - 3500 | IR |

| C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Amide I) | 1630 - 1680 | IR, Raman |

| N-H Bend (Amide II) | 1550 - 1620 | IR |

| C-O Stretch | 1000 - 1260 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate the molecular ion without significant fragmentation. The expected molecular weight of this compound (C₉H₂₀N₂O₃) is 204.27 g/mol . In ESI-MS, the compound would likely be observed as protonated molecules [M+H]⁺ at m/z 205.15, or as adducts with sodium [M+Na]⁺ at m/z 227.14 or potassium [M+K]⁺ at m/z 243.11.

Under higher energy conditions, such as in Electron Ionization (EI) mass spectrometry or tandem mass spectrometry (MS/MS), the molecular ion would undergo fragmentation. The analysis of these fragment ions can help to confirm the structure of the molecule. Likely fragmentation pathways for this compound would involve the cleavage of C-C and C-N bonds. For instance, the loss of a hydroxymethyl group (-CH₂OH) or cleavage of the urea linkage could lead to characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 205.15 |

| [M+Na]⁺ | 227.14 |

| [M+K]⁺ | 243.11 |

Note: Predicted m/z values are based on the monoisotopic mass of the most common isotopes.

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) is the preeminent technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method can provide precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the solid-state properties of a material.

Single Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure in the solid state. This would confirm the connectivity of the atoms and reveal the precise conformation of the molecule in the crystal lattice. A key aspect of the solid-state structure would be the extensive network of hydrogen bonds. The hydroxyl groups and the N-H groups of the urea moiety are excellent hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups are effective hydrogen bond acceptors. It is highly probable that these interactions would lead to a well-defined three-dimensional supramolecular architecture, significantly influencing the compound's melting point, solubility, and other physical properties.

Powder X-ray Diffraction and Polymorphism Studies

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline phase. PXRD is instrumental in identifying the crystalline form of a substance and can be used to monitor phase transitions.

Many organic molecules can exist in different crystalline forms, a phenomenon known as polymorphism. These different polymorphs can have distinct physical properties. Polymorphism studies of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by PXRD. The identification and characterization of different polymorphs are of great importance, particularly in the pharmaceutical and materials science fields.

Application of Computational Chemistry in Predicting Spectroscopic Signatures

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to model the structure of this compound and predict its spectroscopic properties.

Computational models can be used to:

Optimize the molecular geometry: This allows for the prediction of bond lengths, bond angles, and dihedral angles for the most stable conformation(s) of the molecule.

Predict NMR spectra: By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be a valuable aid in the interpretation of experimental data.

Simulate vibrational spectra: The calculation of vibrational frequencies and intensities can generate theoretical IR and Raman spectra. Comparing these with experimental spectra can assist in the assignment of vibrational modes.

Investigate reaction mechanisms and energetics: Computational methods can provide insights into the reactivity and stability of the molecule.

For this compound, computational studies could be particularly valuable for exploring the conformational landscape and the intricate network of intramolecular and intermolecular hydrogen bonds.

Theoretical and Computational Investigations of 1,3 Bis 1 Hydroxy 2 Methylpropan 2 Yl Urea

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea, these computational methods provide insights into its electronic structure, stability, and reactivity at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. In the study of urea (B33335) derivatives, DFT calculations, often employing basis sets like 6-311++G(d,p), are utilized to determine the distribution of electron density and predict the molecule's energy. researchgate.net These calculations help in understanding the molecule's reactivity and stability. For similar compounds, DFT has been used to analyze structural parameters and vibrational frequencies, which are then compared with experimental data to validate the computational model. researchgate.net

Ab Initio Calculations for Molecular Geometry and Stability

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations are crucial for predicting bond lengths, bond angles, and dihedral angles. The stability of a molecule is closely related to its geometry; a lower energy conformation corresponds to a more stable structure. For related urea compounds, these methods have been instrumental in understanding their conformational preferences. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comjocpr.com For various substituted urea compounds, studies have shown that the nature of the substituent groups can significantly influence the HOMO-LUMO gap. jocpr.com Molecules with large HOMO-LUMO gaps are generally stable and unreactive, while those with small gaps are typically more reactive. jocpr.com

Interactive Data Table: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | - | Energy of the highest occupied molecular orbital. |

| LUMO | - | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO. |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating the interactions between atoms, MD can reveal the different shapes or conformations that a molecule can adopt and how it transitions between them. This provides a dynamic picture of the molecule's behavior, which is crucial for understanding its flexibility and how it might interact with other molecules.

Intermolecular Interactions and Supramolecular Chemistry

The hydroxyl (-OH) and urea (-NH-C(=O)-NH-) groups in this compound are capable of forming strong hydrogen bonds. These intermolecular interactions are fundamental to its supramolecular chemistry, which involves the study of systems composed of multiple molecules held together by non-covalent forces. The ability of urea-based molecules to form robust hydrogen-bonding networks is a well-documented phenomenon that influences their crystal packing and their ability to act as receptors for other molecules. mdpi.com The specific arrangement of these hydrogen bonds can lead to the formation of complex, ordered structures in the solid state.

Hydrogen Bonding Networks

The molecular structure of this compound, with its urea backbone and hydroxyl groups, provides multiple sites for hydrogen bonding, which plays a crucial role in its crystal packing and supramolecular assembly. The urea moiety itself contains two N-H groups that act as hydrogen bond donors and a carbonyl oxygen that serves as a hydrogen bond acceptor. Additionally, the two hydroxyl (-OH) groups on the propan-2-yl substituents can function as both hydrogen bond donors and acceptors.

In the solid state, urea and its derivatives are known to form extensive hydrogen-bonding networks. Typically, the N-H groups of the urea core form hydrogen bonds with the carbonyl oxygen of neighboring molecules, leading to the formation of chains or tapes. In the case of this compound, the presence of hydroxyl groups introduces additional possibilities for intermolecular connections. These O-H groups can form hydrogen bonds with the carbonyl oxygen of the urea, the nitrogen atoms of the urea, or the hydroxyl groups of adjacent molecules.

Hirschfeld Surface Analysis for Intermolecular Contacts

Hirschfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. One of the key properties mapped is dnorm, a normalized contact distance that highlights regions of significant intermolecular contact.

For urea derivatives, Hirschfeld surface analysis typically reveals the prevalence of hydrogen bonding and other close contacts. The dnorm surface for a molecule like this compound would be expected to show distinct red areas, indicating close contacts where hydrogen bonds (N-H···O and O-H···O) occur. These would correspond to the interactions between the urea's N-H groups and the carbonyl oxygen, as well as interactions involving the hydroxyl groups.

The two-dimensional fingerprint plot derived from the Hirschfeld surface provides a quantitative summary of the different types of intermolecular contacts. For similar molecules, the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C contacts. In a related benzimidazole (B57391) derivative, H···H and H···O contacts accounted for 38.9% and 36.2% of the total Hirshfeld surface, respectively, underscoring the importance of hydrogen bonding. nih.gov A similar distribution would be anticipated for this compound, with the O···H/H···O contacts being particularly prominent due to the presence of the hydroxyl groups. The shape-index and curvedness plots, other features of Hirschfeld analysis, would further elucidate the nature of these interactions, such as identifying planar stacking arrangements or other specific packing motifs.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in computational chemistry and cheminformatics for structure-property relationship studies. For this compound, several key descriptors can be predicted using computational methods. These descriptors provide insights into the molecule's potential behavior in various chemical and biological systems.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. For a molecule with multiple hydroxyl and urea groups, the TPSA is expected to be relatively high, suggesting lower cell membrane permeability.

The Partition Coefficient (logP) , another critical descriptor, quantifies the lipophilicity of a molecule by measuring its distribution between an octanol (B41247) and water phase. A negative XlogP value, as predicted for this compound, indicates that the compound is more soluble in water than in lipids, which is consistent with the presence of multiple polar functional groups. uni.lu

The number of Hydrogen Bond Donors and Acceptors is fundamental to understanding the intermolecular interactions a molecule can form. These counts are crucial for predicting binding affinities to biological targets and for understanding physical properties like boiling point and solubility.

| Molecular Descriptor | Predicted Value for this compound | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 92.8 Ų | Indicates the polar surface area, influencing drug transport properties. |

| Partition Coefficient (XlogP) | -0.8 | Suggests the compound is hydrophilic (more soluble in water than in lipids). uni.lu |

| Hydrogen Bond Donors | 4 | Represents the number of N-H and O-H bonds that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 5 | Represents the number of nitrogen and oxygen atoms that can accept a hydrogen bond. |

Structure-Activity Relationship (SAR) Studies via Computational Methods

For urea-based compounds, SAR studies often focus on the substituents attached to the nitrogen atoms. The nature of these substituents can significantly impact the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, all of which can affect its interaction with a biological target. For instance, in a series of phenylurea substituted 2,4-diamino-pyrimidines, the position of the urea substituent on the phenyl ring was found to be a key determinant of anti-malarial activity and selectivity. nih.gov

In the context of this compound, computational SAR studies could explore the effects of:

Modifying the alkyl chains: Altering the length or branching of the propan-2-yl groups could influence the molecule's fit within a binding pocket and affect its solubility.

Replacing the hydroxyl groups: Substituting the hydroxyl groups with other functional groups, such as methoxy (B1213986) or fluoro groups, would change the hydrogen-bonding potential and polarity of the molecule.

Introducing aromatic rings: Replacing the aliphatic substituents with aromatic or heteroaromatic rings could introduce opportunities for π-π stacking interactions with a target protein.

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking could be utilized to carry out these hypothetical SAR studies. QSAR models correlate variations in molecular descriptors with changes in biological activity to predict the activity of new analogues. Molecular docking simulations could predict the binding mode and affinity of this compound and its derivatives to a specific protein target, providing insights into the structural features that are crucial for binding. Such studies are invaluable for guiding the rational design of more potent and selective compounds.

Research Applications and Functional Explorations

1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea as a Building Block in Complex Molecular Architecturesontosight.ai

The presence of multiple functional groups in this compound makes it an attractive synthon for the construction of larger, more complex molecular systems. The urea (B33335) core provides a rigid and planar unit capable of forming strong, directional hydrogen bonds, while the hydroxyl groups offer additional sites for reaction or interaction.

The urea functional group is a well-established motif in supramolecular chemistry due to its ability to form robust, self-assembling structures through hydrogen bonding. researchgate.net Urea derivatives can form one-dimensional tapes or more complex three-dimensional networks. researchgate.net The hydroxyl groups in this compound can further enhance these interactions, leading to the formation of intricate supramolecular assemblies. These assemblies can manifest as supramolecular polymers, gels, or discrete capsules. researchgate.net

The construction of macrocycles often involves the reaction of diamines with phosgene (B1210022) or its equivalents. clockss.org While not a diamine itself, the structural motif of this compound could be incorporated into larger cyclic structures. For instance, the hydroxyl groups could be functionalized to introduce reactive sites for cyclization reactions. The resulting macrocycles could have applications in host-guest chemistry, acting as receptors for specific molecules or ions.

The table below summarizes the key functional groups of this compound and their roles in forming complex architectures.

| Functional Group | Role in Molecular Architectures |

| Urea (N-H donors, C=O acceptor) | Forms strong, directional hydrogen bonds, leading to self-assembly into tapes, networks, and polymers. researchgate.netresearchgate.net |

| Hydroxyl (-OH) | Provides additional hydrogen bonding sites, can be functionalized for covalent linkage into macrocycles. |

| Tertiary Alkyl Groups | Introduce steric bulk, influencing the packing and conformation of assemblies. |

The self-assembly properties of urea derivatives are of significant interest in materials science. The ability of this compound to form extensive hydrogen-bonded networks could be exploited in the development of novel materials such as organogels and liquid crystals. nih.gov The formation of a three-dimensional network can trap solvent molecules, leading to the formation of a gel.

Furthermore, the incorporation of this urea derivative into a polymer backbone could impart specific properties to the resulting material. For example, the hydrogen bonding capabilities of the urea and hydroxyl groups could enhance the mechanical strength and thermal stability of the polymer. Such materials could find use in coatings, adhesives, or as self-healing materials where the reversible nature of hydrogen bonds allows for the repair of damage. mdpi.com

Urea derivatives are a common feature in many biologically active compounds and pharmaceuticals. nih.gov The urea moiety can act as a scaffold to which various functional groups can be attached to interact with biological targets. The structure of this compound could serve as a starting point for the synthesis of new potential therapeutic agents.

The hydroxyl groups can be readily modified or replaced to introduce different functionalities, thereby creating a library of related compounds for biological screening. For example, esterification or etherification of the hydroxyl groups could alter the compound's lipophilicity and, consequently, its pharmacokinetic properties. The core urea structure is known to interact with various enzymes and receptors through hydrogen bonding, and modifications to the side chains can fine-tune this binding affinity and selectivity. evitachem.com

Investigation of its Role in Chemical Reactions and Catalysis

The functional groups present in this compound also suggest its potential utility in chemical reactions, either as a catalyst or as a ligand for metal-based catalysts.

In the field of organocatalysis, urea and thiourea (B124793) derivatives have emerged as powerful catalysts that operate through hydrogen bonding. wikipedia.orgnih.gov These catalysts can activate electrophiles by forming hydrogen bonds with, for example, a carbonyl oxygen, making the substrate more susceptible to nucleophilic attack. wikipedia.org This mode of activation is akin to the action of Lewis acids but operates under milder, metal-free conditions. rsc.org

This compound, with its two N-H groups, can act as a double hydrogen-bond donor to a substrate. The presence of the hydroxyl groups could potentially modulate the catalytic activity or even participate in the catalytic cycle. Chiral versions of urea derivatives have been successfully employed in a wide array of asymmetric reactions, achieving high levels of stereocontrol. researchgate.net While this compound is achiral, it could be used as a scaffold for the development of new chiral organocatalysts.

The urea functional group can coordinate to metal ions, typically through the carbonyl oxygen atom. rjpbcs.com The nitrogen atoms of urea can also coordinate to metals, although this is less common. destechpub.com The resulting metal-urea complexes have applications in various areas, including as fertilizers and as precursors for the synthesis of metal nitrides. destechpub.comresearchgate.net

This compound can act as a ligand for a variety of metal ions. The hydroxyl groups provide additional potential coordination sites, allowing the molecule to act as a bidentate or even a tridentate ligand. The nature of the coordination would depend on the metal ion and the reaction conditions. The study of the coordination chemistry of this ligand could lead to the development of new catalysts for organic transformations or materials with interesting magnetic or optical properties.

Exploratory Research in Biological and Biochemical Systems

While direct research on this compound is limited, the broader class of urea-containing compounds has been the subject of extensive investigation in various biological and biochemical contexts. By examining these studies, we can infer the potential avenues of research and functional applications for this specific molecule. The urea functionality is a key structural motif in numerous bioactive compounds, prized for its ability to form stable hydrogen bonds with biological targets like proteins and receptors, which is crucial for eliciting specific biological activities. nih.gov

Enzyme Inhibition Studies of Urea-Containing Compounds

Urea derivatives are a well-established class of enzyme inhibitors, and this represents a significant area of research in medicinal chemistry. acs.org The ability of the urea group to act as a hydrogen bond donor and acceptor allows it to interact with the active sites of various enzymes, leading to their inhibition.

One of the most studied applications of urea-containing compounds is the inhibition of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. mdpi.comnih.gov This activity can have pathological implications in humans and agricultural implications related to nitrogen loss from urea-based fertilizers. mdpi.comresearchgate.netresearchgate.net Studies on various urea derivatives have shown that they can act as potent urease inhibitors. researchgate.net The mechanism of inhibition often involves the interaction of the urea moiety with the nickel ions in the enzyme's active site. nih.gov

Another important class of enzymes inhibited by urea derivatives is the soluble epoxide hydrolase (sEH), which is involved in the metabolism of signaling molecules that regulate blood pressure and inflammation. nih.govresearchgate.net 1,3-disubstituted ureas have been identified as potent sEH inhibitors, demonstrating therapeutic potential. nih.govresearchgate.net The following table presents data on the inhibitory activity of some 1,3-disubstituted urea derivatives against human sEH.

| Compound | Substituents | IC50 (nM) for human sEH |

| 1 | Adamantyl and Phenyl | 1.2 |

| 2 | 4-Trifluoromethoxyphenyl and 1-Adamantyl | 0.8 |

| 3 | 4-Nitrophenyl and 1-Adamantyl | 1.5 |

This table presents hypothetical data based on the inhibitory concentrations of various 1,3-disubstituted urea derivatives against soluble epoxide hydrolase as described in the literature.

Furthermore, urea derivatives have been investigated as inhibitors of other enzymes, including HIV protease, bacterial type II topoisomerases, and various kinases, highlighting the broad therapeutic potential of this class of compounds. nih.gov The specific substituents on the urea nitrogen atoms play a crucial role in determining the potency and selectivity of enzyme inhibition. nih.gov

Interaction with Biological Macromolecules

The interaction of urea and its derivatives with biological macromolecules, particularly proteins and nucleic acids, is a fundamental area of biochemical research. nih.gov The urea functional group is capable of engaging in a variety of non-covalent interactions, which dictates its behavior in biological systems. nih.gov

The primary mode of interaction is through hydrogen bonding. nih.gov The two N-H groups of the urea moiety can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. researchgate.net This allows urea-containing compounds to form multiple hydrogen bonds with the peptide backbone and amino acid side chains of proteins, as well as with the bases of nucleic acids. nih.govnih.gov

In addition to hydrogen bonding, urea derivatives can participate in hydrophobic interactions and π-stacking. nih.govnih.gov The substituents attached to the urea nitrogen atoms can significantly influence these interactions. For instance, aromatic substituents can engage in π-stacking interactions with aromatic amino acid residues like tryptophan, tyrosine, and phenylalanine in proteins. nih.govnih.gov The interplay of these interactions is crucial for the molecular recognition and binding affinity of urea-containing ligands to their biological targets. nih.gov

Molecular dynamics simulations have shown that urea can interact directly with both the backbone and side chains of proteins, leading to conformational changes and, in some cases, denaturation. researchgate.net These studies have also highlighted the ability of urea to interact with the hydrophobic cores of proteins, thereby weakening the hydrophobic effect that is a major driving force for protein folding. researchgate.net

The following table summarizes the types of interactions observed between urea-containing compounds and biological macromolecules.

| Type of Interaction | Description | Key Moieties Involved |

| Hydrogen Bonding | Formation of hydrogen bonds between the urea group and the macromolecule. | Urea N-H (donor), Urea C=O (acceptor), Protein backbone, Amino acid side chains, Nucleic acid bases. |

| Hydrophobic Interactions | Interactions between nonpolar substituents on the urea and nonpolar regions of the macromolecule. | Alkyl or aryl substituents on urea, Hydrophobic amino acid residues. |

| π-Stacking | Stacking interactions between aromatic substituents on the urea and aromatic residues in the macromolecule. | Aromatic substituents on urea, Tryptophan, Tyrosine, Phenylalanine residues. |

This table provides a general overview of the types of interactions that urea-containing compounds can have with biological macromolecules.

Potential as a Component in Agrochemical Research

Urea itself is a major nitrogen-based fertilizer, and its derivatives have also found significant applications in agrochemical research as herbicides, insecticides, and plant growth regulators. eajournals.orgresearchgate.netresearchgate.net The biological activity of these compounds is often attributed to their ability to inhibit key enzymes or disrupt essential biological processes in the target organisms. ontosight.ai

Many commercial herbicides are based on a substituted urea structure. These compounds typically act by inhibiting photosynthesis in weeds. Phenylurea herbicides, for example, are known to block the electron transport chain in photosystem II.

Urea derivatives have also been developed as insecticides. ontosight.ai Some of these compounds act as insect growth regulators by interfering with the synthesis of chitin, a crucial component of the insect exoskeleton.

Furthermore, modified urea compounds are being investigated to enhance nitrogen use efficiency in agriculture. researchgate.net By modifying the structure of urea, it is possible to control its rate of hydrolysis and nitrification in the soil, thereby reducing nitrogen losses and improving its uptake by crops. researchgate.net For example, combining urea with other compounds like potassium humate has been shown to increase crop yields compared to conventional urea. researchgate.net

The potential of this compound in agrochemical research would depend on its specific biological activities against target pests or its properties as a modified nitrogen fertilizer. Its hydroxy and methyl groups could influence its solubility, stability, and interaction with biological targets, potentially leading to novel agrochemical applications.

Structure-Property Relationships in Advanced Applications

The relationship between the chemical structure of urea derivatives and their physical, chemical, and biological properties is a key area of study for their application in advanced materials and medicine. nih.gov The ability to tune these properties by modifying the substituents on the urea backbone makes them versatile building blocks for a wide range of applications. researchgate.net

The substituents on the nitrogen atoms of the urea moiety have a profound impact on the molecule's conformation, solubility, and ability to form intermolecular interactions. nih.gov For instance, the introduction of polar functional groups, such as the hydroxyl groups in this compound, is expected to increase its water solubility and its capacity for hydrogen bonding. nih.gov This can be advantageous for pharmaceutical applications where bioavailability is a concern. nih.gov

In the context of materials science, the self-assembly of urea derivatives through hydrogen bonding can lead to the formation of supramolecular structures such as gels, polymers, and capsules. researchgate.net The specific nature of the substituents will dictate the geometry and stability of these assemblies. The presence of bulky groups can influence the packing of the molecules and the resulting morphology of the material.

The electronic properties of the substituents also play a critical role. Electron-withdrawing or electron-donating groups can alter the reactivity of the urea moiety and its ability to coordinate with metal ions. This is particularly relevant in the design of catalysts and sensors.

The following table illustrates how different structural features of urea derivatives can influence their properties and potential applications.

| Structural Feature | Influence on Properties | Potential Advanced Applications |

| Polar Substituents (e.g., -OH) | Increased water solubility, enhanced hydrogen bonding | More bioavailable drugs, hydrogels |

| Aromatic Substituents | π-stacking ability, potential for electronic applications | Organic electronics, drug-receptor interactions |

| Bulky/Framework Substituents (e.g., Adamantyl) | Increased lipophilicity, specific steric interactions | Potent enzyme inhibitors, materials with defined porosity |

| Chiral Centers | Enantioselective recognition | Chiral catalysts, stereoselective sensors |

This table provides a generalized overview of structure-property relationships in urea derivatives and their potential implications for advanced applications.

For this compound, the presence of both hydroxyl and methyl groups on the propan-2-yl substituents provides a unique combination of polarity and steric bulk that could be exploited in various advanced applications.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic methodologies for urea (B33335) derivatives often involve the use of hazardous reagents such as phosgene (B1210022) or isocyanates. nih.govnih.gov Future research will likely focus on developing greener and more efficient synthetic pathways for 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea.

One promising approach is the use of catalysis to improve reaction yields and reduce production time. For instance, a patented method for the production of a similar compound, 1,3-bis(2-hydroxyethyl)urea, utilizes synthetic zeolites as catalysts to achieve a yield of up to 98% while significantly shortening the reaction time. google.com Investigating the applicability of similar catalytic systems for the synthesis of this compound could lead to more sustainable and economically viable production methods.

Another area of exploration is the development of non-isocyanate-based routes, which would circumvent the need for toxic precursors. westlake.edu.cn These methods could involve the reaction of amines with alternative carbonyl sources, such as cyclic carbonates or activated carbamates, offering a safer and more environmentally friendly synthetic strategy. westlake.edu.cn

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Route | Precursors | Potential Advantages | Research Focus |

| Traditional Method | Isocyanates and Amines | High yields under optimized conditions. evitachem.com | Minimizing use of toxic isocyanates. |

| Catalytic Method | Urea and Ethylene (B1197577) Carbonate (analogue) | Increased yield, reduced reaction time. google.com | Screening of catalysts (e.g., zeolites). |

| Non-Isocyanate Route | Amines and Cyclic Carbonates | Avoids hazardous reagents. westlake.edu.cn | Optimization of reaction conditions. |

Advanced Computational Modeling for Predictive Design and Functional Optimization

Computational chemistry offers powerful tools for predicting the properties and biological activities of molecules, thereby guiding experimental research. researchgate.netnih.gov For this compound, advanced computational modeling can be employed to predict its three-dimensional structure and potential interactions with biological targets. evitachem.com

Techniques such as molecular docking can be used to simulate the binding of the compound to the active sites of enzymes or receptors, providing insights into its potential therapeutic applications. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be conducted on a series of its derivatives to correlate their structural features with their biological activities, facilitating the design of more potent and selective compounds. nih.gov

Computational studies can also predict key physicochemical properties, such as solubility and permeability, which are crucial for drug development. nih.gov This predictive capability can help in the early stages of research to identify and prioritize derivatives with desirable drug-like properties.

Exploration of New Functional Applications in Interdisciplinary Fields

The versatile nature of the urea functionality suggests that this compound could find applications in a wide range of interdisciplinary fields beyond its potential use in pharmaceuticals.

Materials Science : Urea derivatives are used in the synthesis of polymers like polyurethanes and poly(urethane-urea) elastomers. westlake.edu.cnresearchgate.net The hydroxyl groups in this compound make it a potential monomer or chain extender for creating novel polymers with unique thermal and mechanical properties. researchgate.net

Catalysis : The structural features of some urea derivatives allow them to act as catalysts or ligands in asymmetric synthesis. evitachem.com The potential of this compound in this area warrants investigation.

Biomaterials : The ability of urea compounds to form hydrogen bonds is a key feature in the design of biomaterials. westlake.edu.cn This compound could be explored for applications in tissue engineering, drug delivery, and the development of biocompatible materials. westlake.edu.cn

Design of Derivatives with Tunable Research Properties

The synthesis of derivatives of this compound by modifying its structure is a promising strategy for fine-tuning its properties for specific applications. nih.govevitachem.com The presence of two hydroxyl groups and the urea backbone provides multiple sites for chemical modification.

For example, esterification of the hydroxyl groups could alter the compound's lipophilicity, potentially enhancing its cell permeability. nih.gov Substitution on the urea nitrogens could be another approach to modulate its biological activity and physical properties. nih.gov The synthesis and evaluation of a library of such derivatives could lead to the discovery of compounds with enhanced efficacy for various applications, from therapeutics to materials science. nih.gov

Table 2: Potential Derivatives and Their Tunable Properties

| Derivative Type | Modification | Potential Change in Property | Target Application |

| Esters | Esterification of hydroxyl groups | Increased lipophilicity, altered solubility | Improved bioavailability in pharmaceuticals. |

| N-Substituted Ureas | Addition of substituents on urea nitrogens | Modified hydrogen bonding capacity, altered planarity | Enhanced binding to biological targets. nih.gov |

| Halogenated Analogues | Introduction of halogen atoms | Modified electronic properties and biological activity | Development of novel therapeutic agents. nih.gov |

| Polymer Conjugates | Incorporation into a polymer backbone | Enhanced stability, controlled release | Drug delivery systems, advanced materials. |

Q & A

Q. What are the established synthesis routes for 1,3-Bis(1-hydroxy-2-methylpropan-2-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with urea derivatives and hydroxy-methylpropane precursors. Key steps include:

- Condensation reactions between isocyanate intermediates and hydroxyl-containing substrates under inert atmospheres (e.g., nitrogen) to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency, while temperature control (60–80°C) minimizes decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves yield and purity (>95% by HPLC) .

Optimization Strategies : Design-of-experiment (DoE) approaches can systematically vary catalysts (e.g., triethylamine), stoichiometry, and reaction time to maximize yield .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent placement and hydrogen bonding (e.g., urea NH signals at δ 5.5–6.5 ppm) .

- Infrared Spectroscopy (IR) : Urea carbonyl stretches (~1640–1680 cm) and hydroxyl group absorption (~3200–3500 cm) validate functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 263.2) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 54.5%, H: 8.3%, N: 15.9%) .

Advanced Research Questions

Q. How can researchers investigate polymorphic forms of this urea derivative, and what analytical tools are critical?

Methodological Answer: Polymorphism studies require:

- Crystallization Screening : Use diverse solvent systems (e.g., methanol, acetonitrile, THF) under controlled evaporation or cooling conditions .

- X-ray Diffraction (XRD) : Resolve crystal packing motifs (e.g., parallel vs. anti-parallel hydrogen-bonded chains) and unit cell parameters .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies melting points and phase transitions between polymorphs .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals contacts) to explain stability differences .

Q. What methodologies are recommended for assessing the compound’s biological activity and mechanism of action?

Methodological Answer:

- In Vitro Assays :

- Mechanistic Studies :

- Validation : Reproduce results across ≥3 biological replicates and use orthogonal assays (e.g., SPR, Western blot) to confirm targets .

Q. How can conflicting data on reaction mechanisms or biological activity be resolved?

Methodological Answer:

- Purity Verification : Re-analyze compounds via HPLC and LC-MS to rule out impurities or degradation products .

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to distinguish between concerted or stepwise reaction pathways .

- Dose-Response Curves : Ensure biological assays cover a wide concentration range (nM–μM) to identify non-linear effects .

- Collaborative Validation : Share samples with independent labs to confirm reproducibility .

Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or NMR. Urea derivatives are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

- Thermal Stability : Accelerated aging tests (40–80°C) combined with Arrhenius modeling predict shelf life .

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) enhances long-term storage stability .

Q. How can computational methods complement experimental studies of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

- Molecular Docking : Identify potential binding sites in proteins (e.g., ATP-binding pockets) using AutoDock Vina .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with biological activity to guide analog design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.